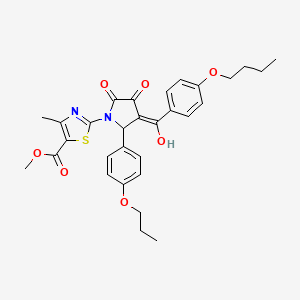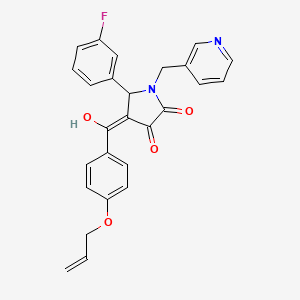![molecular formula C24H21BrN2O4S B12016999 ethyl (2Z)-2-(3-bromobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12016999.png)
ethyl (2Z)-2-(3-bromobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2Z)-2-(3-Bromobenzyliden)-5-(2-Methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat ist eine komplexe organische Verbindung, die zur Klasse der Thiazolopyrimidine gehört
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl (2Z)-2-(3-Bromobenzyliden)-5-(2-Methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Die Ausgangsmaterialien umfassen häufig 3-Brombenzaldehyd, 2-Methoxybenzaldehyd und Ethylacetoacetat. Die Reaktionsbedingungen können die Verwendung von Katalysatoren, Lösungsmitteln und spezifischen Temperatur- und Druckbedingungen umfassen, um die Bildung des gewünschten Produkts zu ermöglichen.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion dieser Verbindung große Chargen- oder kontinuierliche Verfahren umfassen. Die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Katalysatorkonzentration, ist entscheidend, um Ausbeute und Reinheit zu maximieren. Fortschrittliche Techniken wie Chromatographie und Kristallisation können zur Reinigung eingesetzt werden.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(3-bromobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include 3-bromobenzaldehyde, 2-methoxybenzaldehyde, and ethyl acetoacetate. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Advanced techniques like chromatography and crystallization may be employed for purification.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl (2Z)-2-(3-Bromobenzyliden)-5-(2-Methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Derivate führen.
Substitution: Das Bromatom in der Benzylidengruppe kann durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Umwandlung, einschließlich Temperatur, Lösungsmittel und pH-Wert.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie antimikrobielle, antivirale und Antikrebsaktivitäten.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl (2Z)-2-(3-Bromobenzyliden)-5-(2-Methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Diese können umfassen:
Enzymhemmung: Die Verbindung kann bestimmte Enzyme hemmen und so biochemische Signalwege beeinflussen.
Rezeptorbindung: Sie kann an spezifische Rezeptoren binden und so die zelluläre Signalübertragung modulieren.
DNA-Wechselwirkung: Die Verbindung kann mit DNA interagieren und so die Genexpression und zelluläre Funktionen beeinflussen.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl (2Z)-2-(3-bromobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2Z)-2-(3-Bromobenzyliden)-5-(2-Methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Thiazolopyrimidine: Andere Verbindungen in dieser Klasse mit unterschiedlichen Substituenten.
Benzyliden-Derivate: Verbindungen mit Variationen in der Benzylidengruppe.
Methoxyphenyl-Derivate: Verbindungen mit unterschiedlichen funktionellen Gruppen am Methoxyphenylring.
Die Einzigartigkeit von Ethyl (2Z)-2-(3-Bromobenzyliden)-5-(2-Methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat liegt in seiner spezifischen Kombination von funktionellen Gruppen, die unterschiedliche biologische Aktivitäten und chemische Eigenschaften verleihen können.
Eigenschaften
Molekularformel |
C24H21BrN2O4S |
|---|---|
Molekulargewicht |
513.4 g/mol |
IUPAC-Name |
ethyl (2Z)-2-[(3-bromophenyl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H21BrN2O4S/c1-4-31-23(29)20-14(2)26-24-27(21(20)17-10-5-6-11-18(17)30-3)22(28)19(32-24)13-15-8-7-9-16(25)12-15/h5-13,21H,4H2,1-3H3/b19-13- |
InChI-Schlüssel |
DLVHBWDVAIWJJO-UYRXBGFRSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=CC(=CC=C4)Br)/S2)C |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC(=CC=C4)Br)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12016919.png)
![N-(3,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12016922.png)

![1-(1,3-benzodioxol-5-yl)-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12016929.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016931.png)
![2,4-dibromo-6-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12016936.png)
![2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide](/img/structure/B12016947.png)




![[2-ethoxy-4-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016991.png)


